Toromycin

Photodynamic therapy Photoactivated cytotoxicity Gilvocarcin analog comparison

Toromycin (also designated antibiotic B-21085) is a polycyclic aromatic C-aryl glycoside antibiotic with molecular formula C27H26O9 and molecular weight 494.5 g/mol. Originally isolated from the culture broth of Streptomyces collinus subsp.

Molecular Formula C27H26O9
Molecular Weight 494.5 g/mol
CAS No. 65357-64-4
Cat. No. B12806927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToromycin
CAS65357-64-4
Molecular FormulaC27H26O9
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)O)O
InChIInChI=1S/C27H26O9/c1-5-12-8-15-19(17(9-12)33-3)14-10-18(34-4)21-16(28)7-6-13(20(21)25(14)36-27(15)32)26-24(31)23(30)22(29)11(2)35-26/h5-11,22-24,26,28-31H,1H2,2-4H3/t11-,22+,23+,24-,26-/m1/s1
InChIKeyMSXWAMODDZJPTG-QGZLGSDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toromycin (CAS 65357-64-4): Compound Identity, Class, and Core Characteristics for Scientific Procurement


Toromycin (also designated antibiotic B-21085) is a polycyclic aromatic C-aryl glycoside antibiotic with molecular formula C27H26O9 and molecular weight 494.5 g/mol [1]. Originally isolated from the culture broth of Streptomyces collinus subsp. albescens, toromycin is chemically and biologically identical to gilvocarcin V (also known as anandimycin A, DC-38-V, NSC 338943), the most potent member of the benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside family [2]. The compound bears a characteristic vinyl group at C-8, a C-β-fucofuranoside moiety at C-4, two methoxyl groups at C-10 and C-12, and a phenolic hydroxyl at C-1 [3]. Toromycin exhibits activity against Gram-positive bacteria, mycobacteria, mycoplasma, DNA viruses, and certain bacteriophages, and demonstrates antitumor efficacy in multiple experimental tumor models [1].

Why In-Class Substitution of Toromycin (Gilvocarcin V) with Closest Analogs Fails: The Vinyl Group Imperative


Within the benzo[d]naphtho[1,2-b]pyran-6-one aryl C-glycoside family, toromycin (gilvocarcin V) is distinguished from its closest structural congeners—gilvocarcin M, gilvocarcin E, chrysomycin A, and ravidomycin—by a single critical structural feature: the C-8 vinyl substituent [1]. Gilvocarcin M and E bear aliphatic (methyl or ethyl) groups at C-8 instead of the vinyl moiety, and this substitution alone abolishes photocytotoxic activity and drastically reduces DNA binding affinity, antibacterial potency, and in vivo antitumor efficacy [2]. Chrysomycin A, while spectroscopically identical in the chromophore, differs in its sugar moiety and consequently in its biological target profile [3]. These structural differences translate into quantifiable, decision-relevant gaps in performance that preclude generic interchangeability for research applications requiring the photoactivatable DNA-damaging and histone-cross-linking mechanism.

Toromycin (Gilvocarcin V) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Photoactivated Cytotoxicity: Toromycin (GV) Is Strongly Photocytotoxic Whereas Gilvocarcin M Is Not

Toromycin (gilvocarcin V, GV) is a strong photocytotoxic agent, while gilvocarcin M (GM)—differing only by replacement of the C-8 vinyl group with a methyl group—is not photocytotoxic [1]. Quantum yield measurements for superoxide ion (O2•−) and singlet oxygen (1O2) formation during photolysis revealed no significant difference between GV and GM, demonstrating that the differential photocytotoxicity does not arise from Type I or Type II photosensitization mechanisms but rather from the covalent photoaddition capacity conferred specifically by the vinyl group [1]. This functional dichotomy between two otherwise nearly identical molecules establishes the C-8 vinyl group as the essential pharmacophore for light-dependent cytotoxicity [2].

Photodynamic therapy Photoactivated cytotoxicity Gilvocarcin analog comparison

DNA Binding Affinity: Toromycin (GV) Binds Calf Thymus DNA with ~10-Fold Higher Affinity Than Gilvocarcin M

In a direct head-to-head spectroscopic study, the dark (non-irradiated) binding constant of toromycin (gilvocarcin V, GV) to calf thymus DNA was determined to be approximately an order of magnitude greater than that of gilvocarcin M (GM) across all ionic strengths tested [1]. Specifically, GV exhibited binding constants of (1.1–0.08) × 10⁶ M⁻¹, compared to (0.24–0.018) × 10⁶ M⁻¹ for GM at ionic strengths ranging from 0 to 2.00 M NaCl [1]. Additionally, the number of gilvocarcin molecules bound per base pair was smaller for GM than for GV [1]. This quantitative binding differential directly correlates with the large difference in photocytotoxic potency and is attributed to the C-8 vinyl substituent present in GV but absent in GM [2].

DNA binding affinity Spectroscopic binding constant Drug-DNA interaction

Antibacterial Potency Against S. aureus: Toromycin (GV) Demonstrates ≥8-Fold Greater Activity Than Gilvocarcin M

Toromycin (gilvocarcin V, GV) shows strong antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) [1]. Gilvocarcin M, the direct methyl analog, is active against S. aureus only at a concentration of 32 µg/mL . In a 2022 study of gilvocarcin-type aryl-C-glycosides, gilvocarcin V (compound 8) exhibited antibacterial activity against S. aureus ATCC 43300 (MRSA) within an MIC range of 0.25–64 µg/mL, with GV among the most potent congeners tested [1]. A separate report indicated gilvocarcin V MIC of 4 µg/mL against S. aureus and Enterococcus faecium, outperforming the positive control penicillin (MIC > 32 µg/mL) [2]. The antibacterial activity of gilvocarcins decreases in the order GV > GM > GA (gilvocarcin A), correlating directly with their DNA-binding and DNA-cleavage capacities [3].

Antibacterial activity Staphylococcus aureus MIC comparison

In Vivo Antitumor Efficacy: Toromycin (GV) Confers 40% Long-Term Survival in Ehrlich Carcinoma Whereas Gilvocarcin M Shows No Survival Benefit in P388 Leukemia

In a direct comparative in vivo study, intraperitoneal administration of toromycin (gilvocarcin V) to mice bearing Ehrlich ascites carcinoma resulted in 40% of treated mice surviving for 60 days, a stringent long-term survival endpoint [1]. GV was also active against sarcoma 180, Meth 1 fibrosarcoma, MH134 hepatoma, and lymphocytic leukemia P388, though it was only marginally active against B16 melanoma and did not prolong survival in Lewis lung carcinoma [1]. In stark contrast, gilvocarcin M showed no effect on survival in a P388 mouse leukemia model at doses ranging from 25 to 400 mg/kg, despite inhibiting KB cell growth in vitro with an IC50 of 0.52 µg/mL . The complete lack of in vivo efficacy of GM highlights the essential role of the vinyl substituent for antitumor activity in whole-organism models [2].

In vivo antitumor efficacy Ehrlich carcinoma P388 leukemia Survival endpoint

Human Topoisomerase II Inhibition: Toromycin (GV) Is a Potent Catalytic Inhibitor, Ranking Among the Most Active Coumarin-Related Agents

Toromycin (gilvocarcin V, GV) was characterized as a potent inhibitor of the catalytic activity of human topoisomerase II using the P4 unknotting assay [1]. In a comparative study of six coumarin-related antitumor agents, the rank order of topoisomerase II inhibitory potency was: elsamicin (EM, IC50 = 0.4 µmol/L) > chrysomycin V (CV) > gilvocarcin V (GV) > chartreusin (CT), with the clinical agent teniposide (VM-26) being the least potent at IC50 = 15 µmol/L [1]. Importantly, GV and its congeners act as catalytic inhibitors of topoisomerase II—a mechanism distinct from the poison mechanism of etoposide-class drugs—which carries implications for reduced secondary malignancy risk . GV also mediates a unique, photoactivatable cross-linking reaction between DNA and histone H3 (and the heat shock protein GRP78), a mechanism not shared by other topoisomerase II inhibitors [2].

Topoisomerase II inhibition Catalytic inhibitor Decatenation assay IC50

Unique DNA Binding Selectivity: Toromycin Binds DNA Without Introducing Strand Scission and Discriminates DNA from RNA

Toromycin binds to double-stranded DNA in a manner that interferes with thermal helix dissociation, yet unlike many DNA-damaging antitumor agents, it does not introduce strand scission into DNA in the absence of photoactivation [1]. The antibiotic was shown to bind both alternating purine-pyrimidine copolymers—poly(dG-dC):poly(dG-dC) and poly(dA-dT):poly(dA-dT)—indicating a lack of strict sequence selectivity in dark binding [1]. Critically, toromycin demonstrated a distinct biological discrimination: it interacted with single-stranded DNA but showed no affinity for RNA [1]. This DNA-over-RNA selectivity contrasts with certain intercalating agents and is functionally relevant for minimizing RNA-mediated off-target effects. The non-scissile dark binding mode also differentiates toromycin from bleomycin and enediyne-class antitumor antibiotics that cause direct strand breaks [2].

DNA binding selectivity DNA vs. RNA discrimination Non-scissile binding

Toromycin (Gilvocarcin V): Evidence-Backed Research and Industrial Application Scenarios


Photodynamic Therapy (PDT) Research: Light-Activatable DNA Cross-Linking Agent

Toromycin is uniquely suited as a tool compound for photodynamic therapy mechanism studies. Photoactivation by low-fluence near-UV (405–450 nm) or visible light induces DNA single-strand breaks and DNA-to-protein covalent crosslinks at drug concentrations as low as 7.5 × 10⁻⁹ M and radiation fluences below 100 kJ m⁻² [1]. The compound selectively cross-links histone H3 (specifically its phosphorylated form) and the heat shock protein GRP78 to DNA in human fibroblasts upon photoactivation—a selectivity profile not observed with any other small-molecule DNA damaging agent [2]. Gilvocarcin M, lacking the C-8 vinyl group, is completely inactive in this application [3], making toromycin the only viable choice among gilvocarcin congeners for photoactivatable protein-DNA cross-linking studies. The recently determined photoaddition quantum efficiency of 11.57 ± 1.0% for the [2+2] cycloaddition between GV and thymine provides a quantitative framework for dosimetry in PDT experiments [4].

Topoisomerase II Catalytic Inhibitor Mechanistic Studies

Toromycin (gilvocarcin V) acts as a catalytic inhibitor of human topoisomerase II, ranking among the most potent coumarin-related inhibitors in the P4 unknotting assay [1]. Unlike clinical topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize covalent enzyme-DNA cleavage complexes, GV inhibits the catalytic cycle without generating stabilized double-strand breaks [1]. This mechanism is associated with lower genotoxic risk and reduced therapy-related leukemia incidence [2]. For researchers studying non-poison topoisomerase II inhibition, toromycin offers a well-characterized natural product scaffold with demonstrated potency exceeding that of teniposide by >37-fold [1]. The availability of the complete biosynthetic gene cluster further enables combinatorial biosynthetic derivatization for structure-activity relationship studies [3].

Antibacterial Discovery: Gram-Positive Lead Compound with Anti-MRSA Activity

Toromycin demonstrates potent antibacterial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA ATCC 43300) [1]. With MIC values as low as 0.25–4 µg/mL against S. aureus strains, toromycin outperforms penicillin (MIC > 32 µg/mL) against Enterococcus faecium [2], and its activity against B. subtilis is mediated through strong DNA interaction and resulting DNA cleavage [3]. The compound also shows activity against mycobacteria and mycoplasma—spectrum features uncommon among antibiotics of this class [4]. For natural product-based antibacterial screening cascades, toromycin provides a chemically distinct aryl C-glycoside scaffold that is amenable to biosynthetic modification through the cloned and characterized gilvocarcin (gil) gene cluster [5].

In Vivo Antitumor Pharmacology: Preclinical Efficacy Model Compound

Toromycin is validated for in vivo antitumor pharmacology studies, with demonstrated efficacy across multiple murine tumor models including sarcoma 180, Ehrlich carcinoma (40% long-term survival at 60 days), Meth 1 fibrosarcoma, MH134 hepatoma, and lymphocytic leukemia P388 [1]. The compound exhibits remarkably low in vivo toxicity relative to its antitumor potency, a feature highlighted across multiple independent studies [2]. The stark contrast with gilvocarcin M—which shows zero survival benefit in the P388 model despite in vitro KB cell activity (IC50 = 0.52 µg/mL)—demonstrates that the vinyl group is essential for translation of in vitro activity to in vivo efficacy [3]. For oncology drug discovery programs seeking a natural product lead with favorable therapeutic index, toromycin (GV) offers an established in vivo pharmacology package that its closest analogs cannot match.

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